molecular formula C19H20N2O5S B2573380 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide CAS No. 868369-56-6

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide

Cat. No.: B2573380
CAS No.: 868369-56-6
M. Wt: 388.44
InChI Key: GKLDPQFLXRVOKB-VXPUYCOJSA-N
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Description

N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a benzothiazole-derived compound featuring a partially saturated (2,3-dihydro) benzothiazole core with methoxy groups at positions 4 and 7, a methyl group at position 3, and a 3,4-dimethoxybenzamide substituent. The Z-configuration of the imine bond (C=N) in the benzothiazol-2-ylidene moiety is critical for its stereochemical and electronic properties.

Characterization methods likely include:

  • Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and Z-configuration .
  • X-ray crystallography: For definitive structural elucidation, employing software like SHELX or WinGX/ORTEP .
  • Elemental analysis: To validate purity and composition .

The methoxy groups contribute to electron-rich environments, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding ).

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-16-13(24-3)8-9-14(25-4)17(16)27-19(21)20-18(22)11-6-7-12(23-2)15(10-11)26-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLDPQFLXRVOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide typically involves the reaction of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene with 3,4-dimethoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the benzothiazole ring .

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and characterization data.

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight (g/mol) Key Properties
N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide 4,7-(OMe), 3-Me (Bzth); 3,4-(OMe) (Bzamide) ~400 (estimated) Higher polarity due to four methoxy groups; Z-configuration stabilizes imine bond.
N-(3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide 4,7-(OMe), 3-Et (Bzth); 4-OMe (Bzamide) 372.4 XLogP3: 3.9; Reduced polarity vs. target compound; ethyl group increases lipophilicity.
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide None (fully aromatic Bzth); 3,4-(OMe) 314.36 Simpler structure; absence of dihydro core reduces rigidity.

Key Comparisons:

Substituent Effects on Polarity and Solubility: The target compound’s four methoxy groups (vs. three in and two in ) enhance hydrophilicity, likely reducing logP compared to (XLogP3 = 3.9). This could improve aqueous solubility, critical for pharmaceutical applications.

Structural Rigidity :

  • The 2,3-dihydrobenzothiazole core in the target compound imposes conformational constraints absent in the fully aromatic . This rigidity may influence binding affinity in biological targets or catalytic activity .

Spectroscopic and Crystallographic Data :

  • The Z-configuration in the target compound and would produce distinct NMR signals (e.g., deshielded imine protons) and crystallographic bond angles compared to E-isomers .
  • Hydrogen-bonding patterns (e.g., C=O⋯H-N) observed in analogs may differ due to methoxy group placement, affecting crystal packing .

Synthetic Accessibility :

  • The dihydrobenzothiazole core in the target compound may require specialized reduction steps, whereas and derive from simpler aromatic precursors .

Research Implications

  • Drug Design : Methoxy-rich derivatives like the target compound may exhibit enhanced solubility for therapeutic applications, whereas ethyl-substituted analogs (e.g., ) could optimize pharmacokinetics .
  • Material Science : The electron-donating methoxy groups in such compounds may facilitate applications in organic electronics or catalysis .

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole class. This compound is notable for its unique molecular structure and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of methoxy and methyl groups suggests a diverse range of chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3S. Its complex structure is characterized by:

  • Benzothiazole moiety : Known for various biological activities.
  • Dimethoxy and methyl substitutions : These groups can enhance solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.

Research Findings:

  • Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Benzothiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes.

Case Studies:

  • In Vivo Models : Animal studies indicated that treatment with the compound reduced levels of nitric oxide (NO) and pro-inflammatory cytokines in models of induced inflammation.
  • Molecular Pathways : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

Data Summary

Biological ActivityEvidence TypeKey Findings
AnticancerIn vitroReduced cell viability in cancer cell lines; induced apoptosis via caspase activation
Anti-inflammatoryIn vivoDecreased NO and cytokine levels; inhibited NF-kB pathway

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes.
  • Receptor Interaction : It could interact with specific receptors that modulate cellular responses to stress and inflammation.

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